molecular formula C10H18ClNOS B12525431 4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine CAS No. 655233-15-1

4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine

Cat. No.: B12525431
CAS No.: 655233-15-1
M. Wt: 235.77 g/mol
InChI Key: NPZQSMCELYSNPR-UHFFFAOYSA-N
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Description

4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine is a chemical compound that features a morpholine ring substituted with a 4-chlorohex-3-en-3-yl group attached via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine typically involves the reaction of morpholine with a suitable chlorinated alkene in the presence of a sulfur source. One common method involves the use of 4-chlorohex-3-en-3-yl chloride and morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom and morpholine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobut-3-en-3-yl)sulfanyl]morpholine
  • 4-[(4-Chloropent-3-en-3-yl)sulfanyl]morpholine
  • 4-[(4-Chlorohept-3-en-3-yl)sulfanyl]morpholine

Uniqueness

4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine is unique due to its specific chain length and the presence of a chloro group, which can influence its reactivity and interaction with other molecules. The combination of the morpholine ring and the sulfur linkage provides distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

655233-15-1

Molecular Formula

C10H18ClNOS

Molecular Weight

235.77 g/mol

IUPAC Name

4-(4-chlorohex-3-en-3-ylsulfanyl)morpholine

InChI

InChI=1S/C10H18ClNOS/c1-3-9(11)10(4-2)14-12-5-7-13-8-6-12/h3-8H2,1-2H3

InChI Key

NPZQSMCELYSNPR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC)Cl)SN1CCOCC1

Origin of Product

United States

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